5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole core . The subsequent functionalization of the pyrazole ring with the desired substituents is achieved through various organic reactions, such as nucleophilic substitution and coupling reactions . Industrial production methods often employ catalytic processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide stands out due to its unique combination of substituents, which confer distinct biological activities . Similar compounds include:
- 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
- 5-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-15-5-4-12-28(14-15)33(31,32)19-9-7-18(8-10-19)25-24(30)22-13-21(26-27-22)20-11-6-16(2)17(3)23(20)29/h6-11,13,15,29H,4-5,12,14H2,1-3H3,(H,25,30)(H,26,27) |
InChI Key |
QLXWLYOBRNPVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C(=C(C=C4)C)C)O |
Origin of Product |
United States |
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